3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine
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Overview
Description
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine is a synthetic nucleoside analog This compound is structurally related to uridine, a naturally occurring nucleoside, but features modifications that confer unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Deoxygenation: Removal of the hydroxyl group at the 3’ position of uridine to form 3’-deoxyuridine.
Hydrazinylmethylidene Introduction: Reaction of 3’-deoxyuridine with hydrazine derivatives under controlled conditions to introduce the hydrazinylmethylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The hydrazinylmethylidene group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the hydrazinylmethylidene group.
Substitution: The nucleoside can participate in substitution reactions, particularly at the hydrazinylmethylidene group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The hydrazinylmethylidene group may interact with specific molecular targets, such as enzymes involved in nucleic acid metabolism, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
3’-Deoxyuridine: Lacks the hydrazinylmethylidene group but shares the deoxy modification.
5-Methyluridine: Contains the methyl group but retains the hydroxyl group at the 3’ position.
3’-Amino-3’-deoxyuridine: Features an amino group at the 3’ position instead of the hydrazinylmethylidene group.
Uniqueness
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine is unique due to the combination of the deoxy modification and the hydrazinylmethylidene group. This dual modification imparts distinct chemical reactivity and potential biological activity, setting it apart from other nucleoside analogs.
Properties
CAS No. |
519027-16-8 |
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Molecular Formula |
C11H17N5O5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-amino-N'-[(2S,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]methanimidamide |
InChI |
InChI=1S/C11H17N5O5/c1-5-2-16(11(20)15-9(5)19)10-8(18)7(13-4-14-12)6(3-17)21-10/h2,4,6-8,10,17-18H,3,12H2,1H3,(H,13,14)(H,15,19,20)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
KEBVVBOSINUCSY-FDDDBJFASA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=CNN)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=CNN)O |
Origin of Product |
United States |
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